TCMDC-137332

Antimalarial Drug Discovery Phenotypic Screening Assay Reproducibility

TCMDC-137332 (CAS 165119-08-4) is a synthetic 2-phenoxyanilide derivative originally identified as a hit from the Tres Cantos Antimalarial Compound Set (TCAMS), a publicly disclosed library of 13,533 compounds with confirmed activity against Plasmodium falciparum. The compound was flagged as promising due to its initial estimated IC₅₀ of 7 nM against P.

Molecular Formula C17H18ClNO2
Molecular Weight 303.8 g/mol
Cat. No. B12367017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCMDC-137332
Molecular FormulaC17H18ClNO2
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=CC=C1OC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H18ClNO2/c1-17(2,3)16(20)19-14-6-4-5-7-15(14)21-13-10-8-12(18)9-11-13/h4-11H,1-3H3,(H,19,20)
InChIKeyCLAKLBXBJFDOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TCMDC-137332: Chemical Identity and Baseline Antimalarial Profile for Procurement Screening


TCMDC-137332 (CAS 165119-08-4) is a synthetic 2-phenoxyanilide derivative originally identified as a hit from the Tres Cantos Antimalarial Compound Set (TCAMS), a publicly disclosed library of 13,533 compounds with confirmed activity against Plasmodium falciparum [1]. The compound was flagged as promising due to its initial estimated IC₅₀ of 7 nM against P. falciparum [2]. However, subsequent independent re-synthesis and evaluation in a luciferase-based assay using the NF54 strain failed to confirm any significant antiplasmodial activity [3]. This fundamental discrepancy between predicted and observed activity defines the compound's current baseline in the scientific literature and underscores the critical importance of assay-specific validation prior to procurement.

Why Generic Substitution of TCMDC-137332 Fails: The Critical Assay-Dependent Activity Discrepancy


TCMDC-137332 cannot be simply interchanged with other antimalarial hits from the TCAMS library due to a profound disconnect between its predicted potency and its experimentally observed activity. While the original high-throughput screen estimated a 7 nM IC₅₀, rigorous follow-up studies using re-synthesized material in a luciferase-based P. falciparum NF54 assay found no significant inhibition [1]. This stands in stark contrast to structurally distinct but similarly derived compounds like TCMDC-135051, which showed reproducible nanomolar inhibition against PfCLK3 (IC₅₀ = 33-40 nM) in validated assays [2]. Therefore, a researcher requiring a validated antimalarial active compound cannot substitute TCMDC-137332 for a confirmed active; conversely, a researcher investigating the TCAMS library's false-positive rates or synthetic methodology may specifically require TCMDC-137332 as a critical comparator.

TCMDC-137332: Quantitative Evidence for Differential Scientific Selection


TCMDC-137332 Fails to Reproduce Initial Nanomolar Potency in a Validated Luciferase Assay

The most critical piece of differentiation for TCMDC-137332 is the failure to confirm its originally reported nanomolar antiplasmodial activity. A follow-up study re-synthesized the compound and evaluated it against the Plasmodium falciparum NF54 strain using a luciferase-based assay. The resynthesized TCMDC-137332 (1) failed to show any antiplasmodial activity [1]. In contrast, other TCAMS hits like TCMDC-135051 have demonstrated reproducible activity in validated assays, with an IC₅₀ of 33-40 nM against PfCLK3 [2].

Antimalarial Drug Discovery Phenotypic Screening Assay Reproducibility

Physicochemical Profile of TCMDC-137332 vs. Optimized Antimalarial Leads

While the biological activity of TCMDC-137332 is questionable, its physicochemical properties provide a baseline for understanding 2-phenoxyanilide scaffolds. The compound has a molecular weight <380 g/mol and complies with Lipinski's Rule of Five (RO5) parameters [1]. However, its calculated LogP was noted to be high, leading subsequent analogue synthesis to focus on reducing lipophilicity by replacing the tert-butyl group with smaller, more polar moieties [1]. In contrast, optimized antimalarial leads from the same class often exhibit lower LogP values (e.g., <3) to improve solubility and metabolic stability [2].

Medicinal Chemistry Drug-likeness ADME Properties

Synthetic Accessibility of TCMDC-137332 Derivatives Enables Rapid SAR Exploration

TCMDC-137332 is distinguished by its high synthetic tractability. The 2-phenoxyanilide scaffold is readily assembled from commercial starting materials in just 2-3 steps using standard amide coupling reactions [1]. This accessibility has enabled the rapid synthesis of a library of congeners (1–20) for structure-activity relationship (SAR) studies [2]. In contrast, more potent TCAMS-derived leads like the quinazolinedione TCMDC-125133 require a more complex four-step synthesis [3], making TCMDC-137332 a more practical starting point for academic labs focused on scaffold exploration.

Synthetic Chemistry Structure-Activity Relationship Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for TCMDC-137332


Scaffold Optimization for Medicinal Chemistry

Given the established failure of TCMDC-137332 to show significant antimalarial activity, its primary value lies as a synthetic scaffold for medicinal chemistry optimization. Its 2-phenoxyanilide core, which can be accessed in 2-3 steps, provides a platform for generating diverse analogue libraries [1]. Researchers can use TCMDC-137332 as a starting point to systematically modify substituents (e.g., replacing the tert-butyl group or chlorine atom) to improve both potency and physicochemical properties [1].

Negative Control in Phenotypic Screening

TCMDC-137332's lack of reproducible activity makes it a suitable negative control in phenotypic antimalarial assays. In a luciferase-based P. falciparum NF54 assay, it exhibited no inhibition [1]. This property allows researchers to use it as a benchmark for assay quality, ensuring that observed activity from other compounds is not due to non-specific or assay-specific artifacts.

Educational Tool for Assay Reproducibility and Data Verification

TCMDC-137332 serves as an excellent case study for training and education in drug discovery, specifically highlighting the importance of hit validation and the risks of relying on single high-throughput screen data. The stark contrast between its initial 7 nM IC₅₀ estimate and its subsequent failure in confirmatory assays [1] provides a tangible lesson in the pitfalls of drug discovery and the need for rigorous follow-up experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCMDC-137332

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.